molecular formula C15H21NO4 B062997 Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate CAS No. 191871-32-6

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Cat. No.: B062997
CAS No.: 191871-32-6
M. Wt: 279.33 g/mol
InChI Key: UWXLXTJZZNBYOV-UHFFFAOYSA-N
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Description

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS 191871-32-6) is a high-value chemical intermediate with a molecular formula of C 15 H 21 NO 4 and a molecular weight of 279.33 g/mol. This compound integrates a benzylcarbamate core protected by a tert-butyloxycarbonyl (Boc) group and a methyl ester functional group, making it a versatile building block in organic and medicinal chemistry. Research Applications & Value: Protected Intermediate in Peptide Synthesis: The Boc group serves as a critical protecting group for amines, enabling multi-step synthetic sequences by preventing unwanted side reactions. This is essential for the controlled construction of complex molecules, including active pharmaceutical ingredients (APIs) and other biologically active compounds. Versatile Synthetic Building Block: The reactive methyl ester is amenable to further transformations, such as hydrolysis to carboxylic acids or amidation, allowing researchers to diversify the molecular structure. The aromatic ring also provides a site for further functionalization via cross-coupling reactions, facilitating the creation of a wide array of derivatives for structure-activity relationship (SAR) studies. Precursor for Pharmaceutical Development: As a protected amine derivative, this compound is a key precursor in the synthesis of more complex molecules, including potential protease inhibitors and other therapeutic agents. Its structure is common in intermediates used for developing drugs like atazanavir. Handling & Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE) is recommended.

Properties

IUPAC Name

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLXTJZZNBYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625316
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191871-32-6
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride under basic conditions. For example, 4-((methoxycarbonyl)methyl)benzylamine reacts with Boc₂O in tetrahydrofuran (THF) containing triethylamine, yielding the protected carbamate. This method, adapted from analogous syntheses, achieves moderate yields (~37%) and requires purification via flash chromatography.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Triethylamine (1.1 equiv)

  • Temperature : 20°C

  • Time : 1 hour

Sequential Methylation and Boc Protection

In cases where N-methylation precedes protection, sodium hydride facilitates alkylation with methyl iodide. Subsequent Boc protection under similar conditions ensures selective derivatization. This approach, though less common for the target compound, is effective for structurally related N-methylamino derivatives.

Introduction of the Methoxycarbonylmethyl Group

Alkylation of Benzyl Halides

4-Bromomethylbenzoic acid methyl ester serves as a key intermediate. Nucleophilic substitution with sodium methoxide introduces the methoxycarbonyl group, though competing elimination reactions may reduce yields. Alternative pathways involve cyanide displacement followed by nitrile hydrolysis and esterification.

Coupling Reactions for Carbamate Formation

HBTU-Mediated Amide Bond Formation

Coupling 4-((methoxycarbonyl)methyl)benzoic acid with Boc-protected amines using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in dimethylformamide (DMF) yields the target carbamate. This method, adapted from peptide synthesis, achieves 71% yield after 24 hours at 25°C.

Key Steps :

  • Activation of the carboxylic acid with HBTU.

  • Nucleophilic attack by the Boc-protected amine.

  • Purification via flash chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for critical steps derived from analogous syntheses:

Step Reagents Solvent Yield Reference
Boc ProtectionBoc₂O, TriethylamineTHF37%
Oxidation (PCC)PCC, Sodium AcetateDichloromethane70%
Oxidation (MnO₂)MnO₂Chloroform80%
Coupling (HBTU)HBTU, DIEADMF71%

Challenges and Optimization Strategies

Competing Side Reactions

Over-oxidation during PCC-mediated reactions may form carboxylic acids, necessitating stringent stoichiometric control. Similarly, residual moisture during Boc protection can hydrolyze the anhydride, reducing efficiency. Anhydrous conditions and molecular sieves mitigate these issues.

Purification Techniques

Silica gel chromatography remains the primary purification method, though crystallization from petroleum ether or ethyl acetate improves purity for solid intermediates .

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is predominantly used as a protecting group for amines during organic synthesis. The tert-butyl group provides steric hindrance, which prevents unwanted reactions while allowing for subsequent functionalization of the molecule.

Table 1: Comparison of Protecting Groups

Protecting GroupStabilityReactivityDeprotection Method
Tert-butyl carbamateHighModerateAcidic conditions (e.g., TFA)
Benzyl carbamateModerateHighHydrogenation or catalytic methods
Methoxycarbonyl benzylHighLowBase-catalyzed hydrolysis

Pharmaceutical Development

The compound plays a critical role in the synthesis of pharmaceutical intermediates. It has been utilized in developing drugs targeting various diseases, including cancer and neurological disorders. For instance, it has been involved in synthesizing compounds that inhibit heat shock proteins (Hsp90), which are crucial for cancer cell survival.

Case Study: Hsp90 Inhibitors

A study demonstrated that analogs derived from this compound exhibited increased antiproliferative activity against triple-negative breast cancer (TNBC) cell lines. The synthesized compounds showed efficacy comparable to existing clinical candidates while maintaining a favorable safety profile .

Biochemical Research

In biochemical research, this compound is employed to synthesize biologically active molecules. Its ability to protect amine functionalities allows researchers to explore various reaction pathways without compromising the integrity of sensitive functional groups.

Compound NameTarget DiseaseActivity Level
Compound ATNBCHigh
Compound BAlzheimer's DiseaseModerate
Compound CCardiovascular DiseasesLow

Industrial Applications

In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate involves its role as a protecting group. The tert-butyl carbamate moiety protects the amine group from unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the tert-butyl benzylcarbamate backbone but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
tert-Butyl 4-formylbenzylcarbamate Formyl (-CHO) C₁₄H₁₇NO₃ High reactivity (aldehyde); precursor for imine formation
tert-Butyl 4-carbamoylbenzylcarbamate Carbamoyl (-CONH₂) C₁₄H₁₈N₂O₃ Hydrogen-bonding capability; used in peptide coupling
tert-Butyl 4-(aminomethyl)benzylcarbamate Aminomethyl (-CH₂NH₂) C₁₄H₂₀N₂O₂ Nucleophilic amine; intermediate in macrocyclic inhibitors
tert-Butyl 4-(bromomethyl)benzylcarbamate Bromomethyl (-CH₂Br) C₁₄H₁₈BrNO₂ Electrophilic alkylating agent; precursor for cross-coupling
tert-Butyl 4-(trifluoromethyl)benzylcarbamate Trifluoromethyl (-CF₃) C₁₄H₁₆F₃NO₂ Electron-withdrawing group; enhances metabolic stability
tert-Butyl 4-(hydroxymethyl)benzylcarbamate Hydroxymethyl (-CH₂OH) C₁₄H₁₉NO₃ Polar group; impacts solubility (mp: 98°C)

Physicochemical Properties

  • Boiling Points : Hydroxymethyl and trifluoromethyl derivatives exhibit higher boiling points (397°C and ~382°C, respectively) due to increased polarity and molecular weight .
  • Solubility: Aminomethyl and hydroxymethyl analogs show improved aqueous solubility compared to hydrophobic trifluoromethyl or bromomethyl variants .
  • Stability : The Boc group generally enhances thermal stability, but halogenated analogs (e.g., bromomethyl) are light-sensitive and require dark storage .

Key Research Findings

Reactivity Hierarchy : Bromomethyl > Chloromethyl > Hydroxymethyl in nucleophilic substitution, attributed to leaving group ability (Br⁻ > Cl⁻ > OH⁻) .

Biological Activity : Trifluoromethyl and carbamoyl derivatives exhibit superior binding affinity in kinase assays compared to methoxycarbonylmethyl analogs, likely due to stronger electron-withdrawing effects .

Yield Challenges : Bulky substituents (e.g., piperazinyl in ) reduce reaction yields (e.g., 24% in macrocycle synthesis) due to steric hindrance .

Biological Activity

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol

The presence of the carbamate group in its structure is significant, as this functional group is known to enhance the biological activity of various pharmacophores.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The carbamate moiety is known for its role in:

  • Enzyme Inhibition : Compounds containing carbamate groups often act as inhibitors for enzymes, particularly in pathways related to cancer and neurodegenerative diseases .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance:

  • Study Findings : A study highlighted that carbamate derivatives can inhibit DNA replication in tumor cells, leading to apoptosis . This mechanism is particularly relevant in the context of chemotherapeutic agents.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • In Vitro Studies : Research has shown that certain carbamate compounds exhibit broad-spectrum antimicrobial activity against various pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive carbamates. Below is a summary table comparing key features:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
Mitomycin CAnticancerDNA cross-linking, inhibition of replication
RivastigmineNeuroprotectiveAcetylcholinesterase inhibition

Research Findings and Data Tables

Several studies have reported on the synthesis and biological evaluation of similar compounds. Here are some notable findings:

  • Synthesis Methods : Efficient synthetic routes have been developed for producing carbamate derivatives, which include this compound. These methods often involve palladium-catalyzed reactions that yield high purity products .
  • Biological Evaluation : In vivo and in vitro evaluations have demonstrated varying degrees of potency against cancer cell lines and microbial strains. For example:
    • IC50 values for related compounds against specific cancer cell lines ranged from 10 to 50 µM, indicating significant bioactivity .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a procedure involves reacting tert-butyl 4-(aminomethyl)benzylcarbamate with a methoxycarbonylmethyl donor (e.g., methyl bromoacetate) in the presence of a base like K2_2CO3_3 or DIPEA. Optimization includes:
  • Temperature : Prolonged heating (e.g., 6 hours at 90°C) improves conversion but may risk decomposition .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility, while THF may reduce side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50%) isolates the product in moderate yields (~24%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-spectral approach:
  • NMR : 1^1H NMR should show peaks for tert-butyl (δ ~1.4 ppm), methoxycarbonyl (δ ~3.7 ppm), and benzyl carbamate (δ ~4.3–5.0 ppm). 13^{13}C NMR confirms carbonyl groups (δ ~155–170 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C16_{16}H21_{21}NO4_4, expected [M+H]+^+: 292.1548).
  • IR : Stretching frequencies for carbamate (N–H ~3300 cm1^{-1}, C=O ~1700 cm1^{-1}) and ester (C=O ~1730 cm1^{-1}) .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid contact with strong acids/bases, which may hydrolyze the carbamate or ester groups .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent moisture absorption and thermal degradation .

Advanced Research Questions

Q. How can this compound serve as a versatile intermediate in medicinal chemistry?

  • Methodological Answer : The compound’s tert-butyl carbamate and methoxycarbonyl groups are orthogonal protecting/functionalization sites:
  • Carbamate Deprotection : Treat with TFA or HCl/dioxane to expose the amine for subsequent coupling (e.g., amide bond formation in peptide mimetics) .
  • Ester Hydrolysis : Use LiOH or NaOH to generate a carboxylic acid for conjugation (e.g., linker in prodrugs or targeted therapies) .
  • Example: A derivative was used in synthesizing kinase inhibitors via Pd-catalyzed cross-coupling .

Q. What experimental strategies resolve contradictions in solubility or reactivity data for this compound across studies?

  • Methodological Answer : Discrepancies arise from impurities or solvent effects. Mitigation includes:
  • Reproducibility Checks : Validate purity via HPLC (≥95%) before testing.
  • Solvent Screening : Test solubility in DMSO (common stock solvent) vs. aqueous buffers (e.g., PBS with 0.1% Tween-80 for biological assays).
  • Kinetic Studies : Monitor reaction progress under varying pH/temperature to identify instability hotspots .

Q. How does this compound perform in enzyme inhibition assays, and what mechanistic insights can be derived?

  • Methodological Answer : The compound’s carbamate moiety mimics transition states in enzymatic reactions. For example:
  • Prolyl-Hydroxylase Inhibition : Tert-butyl carbamates act as competitive inhibitors by occupying the substrate-binding pocket. Assays using recombinant enzymes (e.g., HIF-PH) and IC50_{50} determination via fluorescence polarization reveal inhibition constants .
  • Structure-Activity Relationship (SAR) : Modify the methoxycarbonyl group to introduce electron-withdrawing substituents (e.g., CF3_3) and assess potency shifts .

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